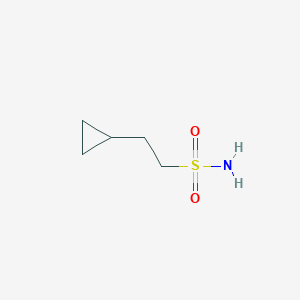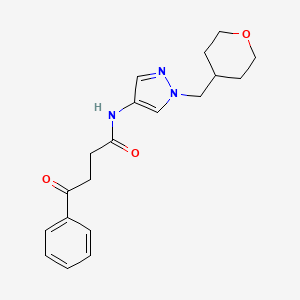
4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" belongs to a class of chemicals that have been explored for various synthetic and biological activities. Research in this area focuses on developing new compounds with potential therapeutic applications by exploring their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves reactions that yield complex molecules with specific functional groups. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produces compounds with significant biological activities, highlighting the importance of the synthetic route in determining the activity of the resultant molecules (Asegbeloyin et al., 2014).
Molecular Structure Analysis
Structural characterization is crucial for understanding the activity of these compounds. Single-crystal X-ray structure studies reveal nonplanar molecules with intermolecular hydrogen bonding, which is essential for the biological activity of these compounds. This suggests that the molecular structure significantly influences the compound's potential applications (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives, demonstrating their versatility in chemical synthesis. For example, reactions with different amines yield a range of diamides, showcasing the chemical reactivity and potential for diversification of these molecules (Agekyan & Mkryan, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on compounds with structural motifs similar to "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" often focuses on their synthesis and evaluation for antimicrobial activity. For instance, compounds have been synthesized that exhibit antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, using β-oxoanilides demonstrates the versatility of these chemical frameworks in creating bioactive molecules. These methodologies can lead to the development of compounds with varied biological activities, including potential medicinal applications (Hussein, Harb, & Mousa, 2008).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with structures similar to the query compound. Studies have been conducted on compounds for their in vitro cytotoxic activity against human leukemia cells and antimicrobial activity, showing promise in therapeutic applications (Asegbeloyin et al., 2014).
Insecticidal and Antibacterial Potential
Compounds structurally related to "4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide" have been synthesized and evaluated for their insecticidal and antibacterial potential, demonstrating the broad spectrum of activities that can be targeted through heterocyclic chemistry (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(16-4-2-1-3-5-16)6-7-19(24)21-17-12-20-22(14-17)13-15-8-10-25-11-9-15/h1-5,12,14-15H,6-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECNPWWIPMPZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4-phenyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


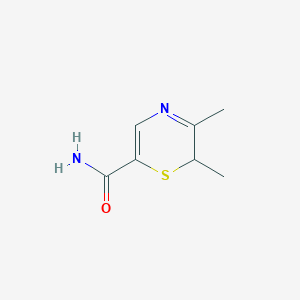
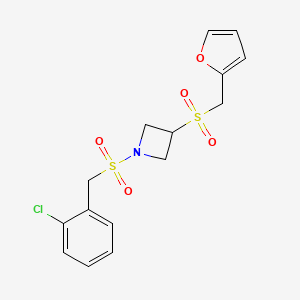
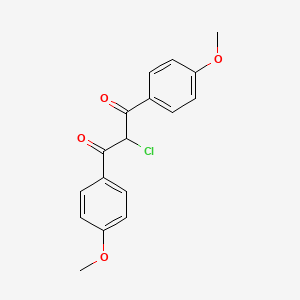
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)
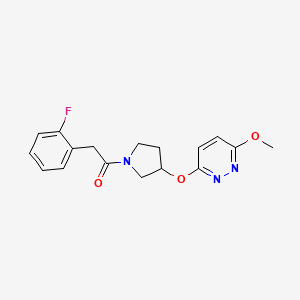

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

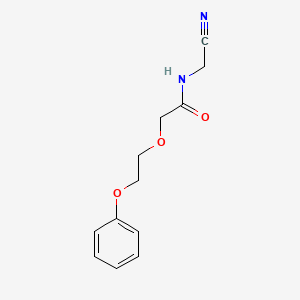

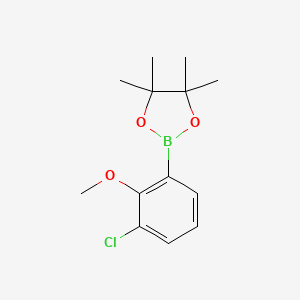
![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
